Forsythoside A

Descripción general

Descripción

Forsythoside A es un glucósido de feniletanoides extraído principalmente del fruto seco de Forsythia suspensa (Thunb.) Vahl, una planta medicinal ampliamente utilizada en la medicina tradicional china. Este compuesto es conocido por sus amplias actividades farmacológicas, incluidas las propiedades antiinflamatorias, antioxidantes, antibacterianas y neuroprotectoras .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Forsythoside A puede sintetizarse mediante una serie de reacciones químicas que implican la esterificación de glucósidos de feniletanoides. El proceso normalmente implica el uso de disolventes como el etanol y catalizadores específicos para facilitar la reacción. Las condiciones óptimas para el proceso de extracción incluyen una temperatura de 53.4°C, un tiempo de extracción de 2.2 horas, una relación líquido-material de 45.7 mL/g y un valor de pH de 6 .

Métodos de producción industrial: La producción industrial de this compound implica la extracción de las hojas de Forsythia suspensa utilizando un método asistido por β-ciclodextrina. Este proceso de extracción verde optimiza el rendimiento y la pureza de this compound. Los parámetros del proceso incluyen una relación sólido-líquido de 1:36.3, una temperatura de 75.25°C y un pH de 3.94. El uso de β-ciclodextrina aumenta la solubilidad y la estabilidad del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones: Forsythoside A experimenta diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Estas reacciones se facilitan por diferentes reactivos y condiciones.

Reactivos y condiciones comunes:

Oxidación: this compound puede oxidarse utilizando reactivos como peróxido de hidrógeno o permanganato de potasio en condiciones controladas.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio.

Sustitución: Las reacciones de sustitución implican la sustitución de grupos funcionales en this compound por otros grupos utilizando catalizadores y disolventes específicos.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen derivados de this compound con grupos funcionales modificados, que pueden exhibir diferentes propiedades farmacológicas .

Aplicaciones Científicas De Investigación

Anti-Inflammatory Effects

Forsythoside A exhibits potent anti-inflammatory properties, making it a candidate for treating various inflammatory diseases. Research indicates that it can inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is a key regulator of inflammation. In a study involving chronic obstructive pulmonary disease induced by cigarette smoke, this compound reduced levels of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, demonstrating its potential in alleviating lung inflammation .

Cardiovascular Protection

This compound has shown promise in cardiovascular health. It was found to exert vasoprotective effects by relaxing isolated rat aorta and inhibiting norepinephrine-induced vasoconstriction through modulation of calcium ion influx. Additionally, it demonstrated cytoprotective effects against oxidized low-density lipoprotein, which is crucial for preventing atherosclerosis .

| Study | Model | Effect | Mechanism |

|---|---|---|---|

| Cardiovascular Protection | Isolated rat aorta | Vasodilation | Inhibition of calcium influx |

| Cytoprotection | Cell culture | Reduced cytotoxicity | Inhibition of LDL oxidation |

Neuroprotective Properties

The neuroprotective effects of this compound have been highlighted in studies focusing on Alzheimer's disease. It mitigates amyloid beta-induced apoptosis in neuronal cell lines by downregulating acetylcholinesterase activity, which is pivotal for improving cognitive function . In animal models, treatment with this compound resulted in improved memory and cognitive performance while reducing amyloid plaque deposition .

Antiviral Activity

This compound has also been studied for its antiviral properties. It was shown to control influenza A virus infection by inhibiting viral replication and improving the prognosis of infected subjects. This suggests its potential application in managing viral infections .

Hepatoprotective Effects

In models of acute liver injury induced by lipopolysaccharides and galactosamine, this compound demonstrated hepatoprotective effects by suppressing NF-κB activation and reducing serum levels of inflammatory markers like TNF-alpha . This positions it as a potential therapeutic agent for liver-related disorders.

Renal Protection

Research indicates that this compound can significantly reduce proteinuria and improve renal function in nephropathy models induced by adriamycin. It decreases apoptotic cell counts in renal tissues and modulates inflammatory responses, indicating its therapeutic potential in kidney diseases .

Bone Health

This compound has been shown to inhibit osteoclast differentiation and bone resorption in models of osteoporosis, suggesting its utility in bone health management. This action is mediated through the regulation of oxidative stress markers and inflammatory pathways .

Summary Table of Applications

| Application Area | Mechanism | Key Findings |

|---|---|---|

| Anti-Inflammatory | NF-κB inhibition | Reduced cytokine levels in COPD models |

| Cardiovascular | Calcium modulation | Vasodilation and cytoprotection against LDL |

| Neuroprotection | Acetylcholinesterase inhibition | Improved cognitive function in AD models |

| Antiviral | Viral replication inhibition | Controlled influenza A virus infection |

| Hepatoprotective | NF-κB suppression | Reduced liver damage in acute injury models |

| Renal Protection | Inflammatory modulation | Improved renal function in nephropathy models |

| Bone Health | Osteoclast inhibition | Prevention of bone loss in osteoporosis |

Case Studies

- Chronic Obstructive Pulmonary Disease : In a controlled study, this compound treatment resulted in significant reductions in inflammatory markers and improved lung function metrics compared to untreated controls.

- Alzheimer's Disease Models : this compound administration led to notable improvements in memory tests and reductions in amyloid beta levels within the brain tissue of treated mice.

- Acute Liver Injury : Mice treated with this compound showed significantly lower levels of liver enzymes indicative of damage compared to the control group.

Mecanismo De Acción

Forsythoside A ejerce sus efectos a través de varios objetivos y vías moleculares:

Acción antiinflamatoria: Inhibe la producción de citocinas y mediadores proinflamatorios al modular la vía de señalización del factor nuclear kappaB (NF-κB).

Acción antioxidante: This compound aumenta la actividad de las enzimas antioxidantes y reduce el estrés oxidativo al activar la vía del factor 2 relacionado con el factor eritroide 2 (Nrf2).

Acción neuroprotectora: Protege las células neuronales del daño al inhibir la peroxidación lipídica y la ferroptosis a través del eje Nrf2/GPX4.

Comparación Con Compuestos Similares

Forsythoside A se compara a menudo con otros glucósidos de feniletanoides como Forsythoside B y Forsythoside E:

Forsythoside B: Similar a this compound, Forsythoside B exhibe propiedades antiinflamatorias y antioxidantes.

Forsythoside E: Este compuesto tiene actividades farmacológicas similares, pero no induce fugas vasculares como this compound y Forsythoside B.

This compound destaca por sus potentes efectos neuroprotectores y su capacidad para modular múltiples vías de señalización, lo que lo convierte en un compuesto único y valioso en la investigación científica y las aplicaciones terapéuticas.

Actividad Biológica

Forsythoside A (FA), a phenylethanoid glycoside derived from Forsythia suspensa, has garnered significant attention for its diverse biological activities. This article explores the pharmacological effects of FA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Pharmacological Properties

This compound exhibits a range of biological activities, including:

- Anti-inflammatory Effects : FA has been shown to inhibit inflammatory pathways, particularly those involving Toll-like receptor 4 (TLR4) and nuclear factor kappa B (NF-κB). In various studies, FA reduced the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in cell models exposed to lipopolysaccharides (LPS) and high glucose conditions .

- Antioxidant Activity : FA effectively mitigates oxidative stress by enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), while simultaneously reducing markers of oxidative damage such as malondialdehyde (MDA) .

- Neuroprotective Effects : Research indicates that FA protects against neurotoxicity induced by chemotherapeutic agents like oxaliplatin. It appears to inhibit neuronal apoptosis and promote cell viability in models of oxidative stress .

- Vasoprotective Effects : In cardiovascular studies, FA demonstrated the ability to relax isolated rat aorta, suggesting potential benefits in managing hypertension and other cardiovascular conditions .

- Antiviral Activity : this compound has shown promise in controlling influenza A virus infections by inhibiting viral replication and modulating immune responses in infected mice .

The biological activities of this compound are mediated through several key signaling pathways:

- TLR4/NF-κB Pathway : FA inhibits the activation of NF-κB by blocking TLR4 signaling, which is crucial for the inflammatory response. This action leads to decreased production of inflammatory cytokines .

- Nrf2 Pathway : By activating Nrf2, FA enhances the expression of antioxidant genes, contributing to its protective effects against oxidative stress .

- MAPK Signaling : Studies indicate that FA modulates mitogen-activated protein kinases (MAPKs), including ERK and JNK, which are involved in cellular stress responses and inflammation .

Case Studies and Experimental Findings

The following table summarizes key findings from studies investigating the effects of this compound on various biological activities:

Propiedades

IUPAC Name |

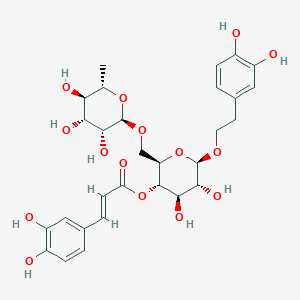

[(2R,3S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O15/c1-13-22(35)23(36)25(38)29(42-13)41-12-20-27(44-21(34)7-4-14-2-5-16(30)18(32)10-14)24(37)26(39)28(43-20)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25+,26+,27+,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOUWTJYUCZJQD-UJERWXFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC(=C(C=C3)O)O)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317212 | |

| Record name | Forsythoside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79916-77-1 | |

| Record name | Forsythoside A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79916-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Forsythiaside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079916771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Forsythoside B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=729638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Forsythoside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FORSYTHIASIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OUH5BQ893P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known pharmacological effects of forsythiaside?

A1: Forsythiaside exhibits a wide range of pharmacological activities, including:

Q2: How does forsythiaside interact with the NF-κB signaling pathway?

A2: Forsythiaside has been shown to attenuate LPS-induced inflammatory responses by downregulating the NF-κB signaling pathway [, ]. While the exact mechanism remains unclear, studies suggest forsythiaside might inhibit NF-κB activation by preventing IκBα degradation and p65 phosphorylation []. This, in turn, suppresses the expression of pro-inflammatory cytokines, like TNF-α, IL-1β, and IL-6, contributing to its anti-inflammatory effects.

Q3: What is the role of the Nrf2/HO-1 pathway in forsythiaside's cardioprotective effects?

A3: Forsythiaside activates the Nrf2/HO-1 signaling pathway, which plays a crucial role in cellular defense against oxidative stress [, ]. By promoting Nrf2 nuclear translocation and increasing HO-1 expression, forsythiaside enhances the antioxidant capacity of cardiomyocytes, protecting them from H2O2-induced damage [, ]. This activation contributes significantly to its cardioprotective effects.

Q4: What is known about the pharmacokinetics of forsythiaside?

A4: Studies in rats show that forsythiaside exhibits rapid absorption and elimination after intravenous administration, fitting a two-compartment pharmacokinetic model [, ]. Research indicates a moderate plasma protein binding capacity, ranging from 62.9% to 69.3% at various concentrations [].

Q5: How is forsythiaside quantified in biological samples?

A5: High-performance liquid chromatography (HPLC) coupled with ultraviolet detection (HPLC-UV) is the primary method for quantifying forsythiaside in biological samples [, , , , ]. This method offers good sensitivity, accuracy, and reproducibility for pharmacokinetic studies.

Q6: What methods are employed to study forsythiaside stability?

A6: Researchers utilize UV spectrophotometry to assess forsythiaside stability under various conditions, including different pH levels and temperatures []. This method helps determine the compound's susceptibility to degradation and its stability profile under different storage and processing conditions.

Q7: What is the chemical structure of forsythiaside?

A7: Forsythiaside is a phenylethanoside glycoside. While specific spectroscopic data isn't directly provided in the research, its structure consists of a phenylethyl alcohol moiety linked to a glucose molecule via a glycosidic bond.

Q8: What is known about the material compatibility and stability of forsythiaside?

A8: Forsythiaside exhibits instability under alkaline conditions (pH 9.40), showing greater stability in acidic environments (pH 4.03) and at moderate temperatures []. This information is crucial for optimizing formulation strategies and storage conditions to ensure its stability and efficacy.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.